molecular formula C9H7BrF2O2 B1415618 Methyl 3-bromo-2,4-difluorophenylacetate CAS No. 1805538-07-1

Methyl 3-bromo-2,4-difluorophenylacetate

Cat. No.: B1415618
CAS No.: 1805538-07-1
M. Wt: 265.05 g/mol
InChI Key: BXOVYSVUVWWJCQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,4-difluorophenylacetate is a halogenated phenylacetic acid derivative with a methyl ester functional group. Structurally, it features a phenyl ring substituted with bromine at the 3-position and fluorine atoms at the 2- and 4-positions, connected to an acetate moiety. The molecular formula is inferred as C₉H₇BrF₂O₂, with a molecular weight of approximately 265.06 g/mol (calculated based on analogous compounds).

Properties

IUPAC Name

methyl 2-(3-bromo-2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(11)8(10)9(5)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOVYSVUVWWJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting Material: Phenylacetate derivative with existing fluorine substituents at 2 and 4 positions.
  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator.
  • Conditions: Controlled temperature (0–25°C) to ensure regioselectivity and prevent over-bromination.

Research Findings:

  • A patent discloses a method for preparing tetrafluorobenzeneacetic acids via nucleophilic substitution on bromopentafluorobenzene, which can be adapted for phenyl derivatives with fluorine substituents.
  • The process emphasizes the use of cuprous salts and strong bases under nitrogen atmosphere to facilitate selective substitution.

Sequential Halogenation and Esterification

This approach involves halogenating a phenylacetic acid precursor followed by esterification:

Procedure:

  • Step 1: Halogenate phenylacetic acid derivatives with bromine or NBS in the presence of catalysts like iron or iron salts.
  • Step 2: Convert the halogenated phenylacetic acid to its methyl ester via Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid).

Research Data:

  • A synthesis pathway for methyl 4-bromo-2-fluorobenzoate involves initial preparation of 4-bromo-2-fluorobenzoic acid, followed by esterification with methyl alcohol.
  • The esterification step typically proceeds with high yield and minimal side reactions under reflux conditions.

Metal-Catalyzed Cross-Coupling Reactions

A more sophisticated method employs transition-metal catalysis, such as palladium or copper catalysis, to couple halogenated aromatic compounds with methyl acetate derivatives.

Process:

  • Step 1: Synthesize halogenated fluorophenyl compounds via electrophilic aromatic substitution.
  • Step 2: Use palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) with methyl acetate derivatives to form the phenylacetate structure.

Research Insights:

  • A patent describes the use of copper iodide and cuprous salts in facilitating the coupling of bromofluorobenzenes with malonate derivatives, leading to phenylacetate compounds.
  • These methods offer high regioselectivity and functional group tolerance, suitable for complex substitution patterns.

Preparation via Nucleophilic Substitution on Pentafluorobenzene

An alternative method involves nucleophilic aromatic substitution on pentafluorobenzene derivatives:

Procedure:

  • Step 1: React 2,3,4,5,6-pentafluorobenzene with diethyl malonate or methyl acetate derivatives in the presence of copper catalysts.
  • Step 2: Hydrolyze and decarboxylate intermediates to obtain the desired phenylacetate.

Research Data:

  • A patent describes the synthesis of tetrafluorobenzeneacetic acids via nucleophilic substitution with diethyl ester intermediates, followed by hydrolysis and decarboxylation.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Catalyst/Conditions Advantages Limitations
Direct Halogenation Phenylacetate derivatives NBS, Br2 0–25°C, radical initiators Simple, high regioselectivity Over-bromination risk
Sequential Halogenation & Esterification Halogenated phenylacetic acid Methyl alcohol, sulfuric acid Reflux High yield, straightforward Multiple steps
Metal-Catalyzed Cross-Coupling Halogenated fluorobenzene Methyl acetate derivatives Pd or Cu catalysis High regioselectivity Requires expensive catalysts
Nucleophilic Substitution Pentafluorobenzene Malonate, copper catalysts Elevated temperature Suitable for multiple substitutions Longer reaction times

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,4-difluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.

    Reduction: Methyl 3-bromo-2,4-difluorophenylmethanol.

    Oxidation: 3-bromo-2,4-difluorophenylacetic acid.

Scientific Research Applications

Methyl 3-bromo-2,4-difluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,4-difluorophenylacetate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Ester Group
This compound N/A C₉H₇BrF₂O₂ ~265.06 3-Br, 2-F, 4-F Methyl
Methyl 3-bromo-2-fluorophenylacetate 1427451-43-1 C₉H₈BrFO₂ 247.063 3-Br, 2-F Methyl
Ethyl 2,4-dibromo-3-fluorophenylacetate 1803817-32-4 C₁₀H₉Br₂FO₂ 340.89* 2-Br, 4-Br, 3-F Ethyl
Ethyl 3-(2,4-difluorophenoxy)acrylate N/A C₁₃H₁₂F₂O₃ 266.23 2,4-F (phenoxy), 4-OCH₃ Ethyl
Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate 2253631-16-0 C₁₀H₇BrF₄O₂ 315.06 2-Br (acetate), 4-F, 3-CF₃ Methyl

*Calculated based on formula.

Substituent Effects and Reactivity

  • Halogen Position and Quantity: The target compound’s 3-bromo and 2,4-difluoro substituents create a highly electronegative aromatic system, likely enhancing electrophilic substitution resistance compared to mono-halogenated analogs like methyl 3-bromo-2-fluorophenylacetate .
  • Ester Group Influence :

    • Methyl esters (e.g., target compound and ) typically exhibit higher volatility and lower hydrolytic stability compared to ethyl esters (e.g., ), which may affect their suitability as synthetic intermediates.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substituent positions and ester functionality. For example, 19F^{19}\text{F} NMR distinguishes between 2- and 4-fluoro environments .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C9H7BrF2O2\text{C}_9\text{H}_7\text{BrF}_2\text{O}_2, ~265.0 g/mol) and fragmentation patterns .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC with flame ionization detects impurities <1% .

How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nature of fluorine meta-directs electrophilic attacks, enhancing regioselectivity .
  • Fluorine : Reduces electron density at the 2- and 4-positions, stabilizing transition states in nucleophilic aromatic substitutions. Steric hindrance from fluorine may slow reactions at adjacent sites .
    Example : In Pd-catalyzed couplings, the 3-bromo site reacts preferentially over fluorinated positions due to lower activation energy .

What strategies can mitigate competing side reactions during the synthesis of this compound, particularly regarding halogen displacement?

Q. Advanced

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during fluorination to prevent undesired substitutions .
  • Order of Halogenation : Introduce fluorine first, as bromination under electrophilic conditions is less likely to disrupt existing C-F bonds .
  • Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in coupling steps .

What are the common applications of this compound in pharmaceutical research, and how does its structure contribute to these uses?

Q. Basic

  • Drug Intermediate : Serves as a precursor for kinase inhibitors or antiviral agents, where fluorine enhances metabolic stability and bromine enables further derivatization .
  • Structure-Activity Relationship (SAR) : The 2,4-difluoro motif mimics bioactive conformations in target proteins, while the ester group aids in prodrug design .

How can computational chemistry aid in predicting the physicochemical properties or reaction pathways of this compound?

Q. Advanced

  • DFT Calculations : Predict regioselectivity in cross-coupling reactions by analyzing Fukui indices or frontier molecular orbitals .
  • Molecular Dynamics : Simulate solubility in solvents (e.g., logP ~2.5) or binding affinities to biological targets .
  • Software Tools : Gaussian or Schrödinger Suite for energy minimization and transition-state modeling .

What are the challenges in achieving regioselective functionalization of the phenyl ring in this compound, and how can they be addressed?

Q. Advanced

  • Competing Reactivity : Fluorine’s strong electron-withdrawing effect can deactivate the ring, requiring harsh conditions for further substitutions.
    Solutions :
    • Use directing groups (e.g., boronic esters) to steer metal-catalyzed reactions .
    • Employ photoredox catalysis for mild C-H activation at specific positions .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester products from halogenated byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (>98% by HPLC) .
  • Distillation : For large-scale preparations, fractional distillation under reduced pressure minimizes thermal decomposition .

Comparative Analysis of Structural Analogs

Compound NameSubstituentsKey Differences in Reactivity/BioactivityReference
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate4-Br, 3-CF₃Higher lipophilicity (logP ~3.1); enhanced enzyme inhibition
Methyl 2-bromo-4-chlorophenylacetate2-Br, 4-ClReduced metabolic stability due to Cl
3-Bromo-2,4-difluorobenzoic acidCarboxylic acid instead of esterHigher acidity (pKa ~2.5); limited cell permeability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-2,4-difluorophenylacetate
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Methyl 3-bromo-2,4-difluorophenylacetate

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